molecular formula C17H28O2 B1214555 gamma-Propanol CAS No. 36294-23-2

gamma-Propanol

Cat. No.: B1214555
CAS No.: 36294-23-2
M. Wt: 264.4 g/mol
InChI Key: KPYNPYLYIYBHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Propanol, also known as 3-hydroxypropyl alcohol, is an organic compound with the molecular formula C3H8O. It is a colorless, viscous liquid that is miscible with water and many organic solvents. This compound is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in the propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Propanol can be synthesized through several methods. One common method involves the hydrogenation of gamma-propanal (3-hydroxypropanal) using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding this compound as the primary product.

Another synthetic route involves the reduction of gamma-propiolactone using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions and produces this compound with high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of gamma-propanal. This process involves the use of a fixed-bed reactor with a palladium catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Gamma-Propanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to gamma-propanal using mild oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: this compound can be reduced to propyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form gamma-chloropropane.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Gamma-propanal

    Reduction: Propyl alcohol

    Substitution: Gamma-chloropropane

Scientific Research Applications

Gamma-Propanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its hydroxyl group makes it a versatile intermediate for the preparation of various chemical compounds.

    Biology: this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate for enzymes involved in alcohol metabolism.

    Medicine: this compound is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and plasticizers. This compound is also employed as a solvent in the formulation of coatings, adhesives, and inks.

Comparison with Similar Compounds

Gamma-Propanol can be compared with other similar compounds such as:

    1-Propanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to this compound.

    2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom. It is commonly used as a disinfectant and solvent.

    Ethylene Glycol: A diol with two hydroxyl groups attached to adjacent carbon atoms. It is used as an antifreeze and in the production of polyesters.

This compound is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and other alcohols.

Properties

IUPAC Name

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYNPYLYIYBHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189829
Record name gamma-Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36294-23-2
Record name gamma-Propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate (117 g, 0.4 mol) in 200 ml of anhydrous ether was added dropwise to a mixture of lithium aluminum hydride (17 g, 0.45 mol) and anhydrous ether (800 ml) under an inert atmosphere with ice-water cooling. After the addition was completed, the reaction mixture was heated at reflux temperature for one hour, then cooled to room temperature. To the cooled mixture was added dropwise 80 ml of 3% sodium hydroxide aqueous solution with vigorous stirring and with ice-water cooling. After the addition was completed, the mixture was stirred at room temperature for 30 minutes. A white precipitate was separated by filtration and washed with ether. The filtrate and washings were combined and evaporated. The residue was vacuum distilled to give 101 g (95%) of the product.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

Substitution of 38 grams (0.5 moles) of 1,3-propanediol for the 1,6-hexanediol of Example 3 and heating the mixture for 5 hours yielded after workup 9.4 grams (35.5% yield) of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol. The product is a pale yellow oil of a boiling point 135°-140° C. at 0.15 mm. of mercury which crystallized on standing to give a solid with a melting point of 67.5 to 69° C.
Quantity
38 g
Type
reactant
Reaction Step One
Name
1,6-hexanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension lithium aluminum hydride (11.2 g) in diethyl ether (500 mL) is added over a period of 30 minutes ethyl 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]propionate (60.0 g) in diethyl ether (100 mL). The mixture is heated at reflux for 3 hours and then quenched by the sequential addition of water (11 mL), 10% aqueous sodium hydroxide (11 mL) and water (66 mL). The resulting suspension is washed with tetrahydrofuran and the filtrate is concentrated to give 48 g of 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxy-phenyl]propanol. Trituration of the residue with heptane gave 46 g of light yellow crystals. The 1H NMR spectrum and field desorption mass spectrum are consistent with the above-specified product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Propanol
Reactant of Route 2
gamma-Propanol
Reactant of Route 3
gamma-Propanol
Reactant of Route 4
Reactant of Route 4
gamma-Propanol
Reactant of Route 5
gamma-Propanol
Reactant of Route 6
Reactant of Route 6
gamma-Propanol
Customer
Q & A

Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?

A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:

  • Increased phospholipid content: [, ]
  • Decreased cholesterol levels: [, ]
  • Inhibition of ATPase activity: [, ]

Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?

A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.

  • Short-term: Initially, this compound appears to lower cholesterol, demonstrating a hypocholesterolemic effect when rats are subjected to short-term or acute acoustic stress. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.